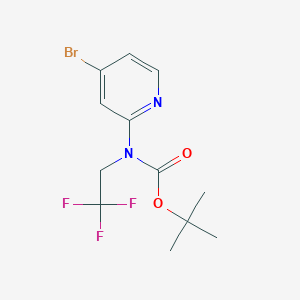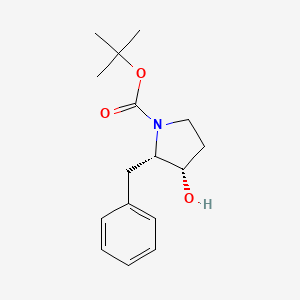![molecular formula C11H12ClN3 B8104800 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8104800.png)
6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine is a chemical compound belonging to the class of pyrazolo[4,3-c]pyridines This compound features a pyrazole ring fused to a pyridine ring, with chlorine, cyclopropyl, and ethyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions. Subsequent chlorination and alkylation steps introduce the chlorine and ethyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions: 6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: 6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine has shown biological activity in various assays, including antimicrobial and antiviral tests. Its derivatives are being explored for their potential use in developing new therapeutic agents.
Medicine: The compound and its derivatives are being investigated for their pharmacological properties. They have shown promise in preclinical studies for treating conditions such as inflammation, cancer, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in polymer chemistry and as a building block for more complex chemical entities.
作用機序
The mechanism by which 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
類似化合物との比較
6-Chloro-1H-pyrazolo[4,3-c]pyridine
3-Cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine
6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine
Uniqueness: 6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties compared to its analogs. Its enhanced reactivity and potential for diverse derivatization make it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
6-chloro-3-cyclopropyl-1-ethylpyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-9-5-10(12)13-6-8(9)11(14-15)7-3-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMEBQLAJYLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2C(=N1)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-](/img/structure/B8104725.png)













